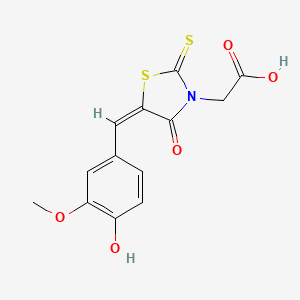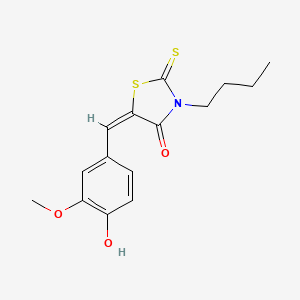
(5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal properties. Researchers are investigating its ability to inhibit the growth of various pathogens.
Medicine
In the medical field, this compound is being explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets in ways that could be beneficial for treating certain diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and methoxybenzylidene group are thought to play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and overall molecular architecture.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
What sets (5-(4-HO-3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)acetic acid apart is its combination of a thiazolidinone ring with a methoxybenzylidene group and an acetic acid moiety
特性
分子式 |
C13H11NO5S2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17)/b10-5+ |
InChIキー |
MXJYMMBWGRJYDW-BJMVGYQFSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873920.png)
![2-Methylpropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10873922.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873928.png)
![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether](/img/structure/B10873935.png)

![Ethyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10873939.png)
![Methyl 3-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10873940.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10873942.png)
![6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10873954.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873986.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10873990.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)
